molecular formula C10H11FN4S B1482906 1-(2-fluoroethyl)-3-(thiophen-3-yl)-1H-pyrazole-4-carboximidamide CAS No. 2098090-05-0

1-(2-fluoroethyl)-3-(thiophen-3-yl)-1H-pyrazole-4-carboximidamide

Cat. No.: B1482906
CAS No.: 2098090-05-0
M. Wt: 238.29 g/mol
InChI Key: VWSPEPOAZNHZMZ-UHFFFAOYSA-N
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Description

1-(2-fluoroethyl)-3-(thiophen-3-yl)-1H-pyrazole-4-carboximidamide is a synthetic organic compound that belongs to the class of pyrazole derivatives This compound is characterized by the presence of a fluoroethyl group, a thiophene ring, and a carboximidamide group attached to a pyrazole core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-fluoroethyl)-3-(thiophen-3-yl)-1H-pyrazole-4-carboximidamide typically involves the following steps:

    Formation of the Pyrazole Core: The pyrazole core can be synthesized through the reaction of hydrazine with a 1,3-diketone or an α,β-unsaturated carbonyl compound under acidic or basic conditions.

    Introduction of the Fluoroethyl Group: The fluoroethyl group can be introduced via nucleophilic substitution reactions using fluoroethyl halides (e.g., 2-fluoroethyl bromide) in the presence of a base such as potassium carbonate.

    Attachment of the Thiophene Ring: The thiophene ring can be attached through a cross-coupling reaction, such as the Suzuki-Miyaura coupling, using a thiophene boronic acid derivative and a suitable palladium catalyst.

    Formation of the Carboximidamide Group: The carboximidamide group can be introduced by reacting the pyrazole derivative with an appropriate amidine reagent under mild conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

1-(2-fluoroethyl)-3-(thiophen-3-yl)-1H-pyrazole-4-carboximidamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carboximidamide group can be reduced to form the corresponding amine using reducing agents like lithium aluminum hydride.

    Substitution: The fluoroethyl group can participate in nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid, and water.

    Reduction: Lithium aluminum hydride, tetrahydrofuran, and ethanol.

    Substitution: Potassium carbonate, 2-fluoroethyl bromide, and dimethylformamide.

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of the corresponding amine.

    Substitution: Formation of substituted pyrazole derivatives.

Scientific Research Applications

1-(2-fluoroethyl)-3-(thiophen-3-yl)-1H-pyrazole-4-carboximidamide has several scientific research applications, including:

    Medicinal Chemistry: Investigated for its potential as a therapeutic agent due to its biological activity. It may exhibit anti-inflammatory, analgesic, or anticancer properties.

    Chemical Biology: Used as a probe to study biological pathways and molecular interactions.

    Material Science: Explored for its potential use in the development of advanced materials, such as organic semiconductors or sensors.

Mechanism of Action

The mechanism of action of 1-(2-fluoroethyl)-3-(thiophen-3-yl)-1H-pyrazole-4-carboximidamide depends on its specific biological target. It may interact with enzymes, receptors, or other proteins, modulating their activity and leading to a biological response. The fluoroethyl group can enhance the compound’s binding affinity and selectivity, while the thiophene ring may contribute to its overall stability and bioavailability.

Comparison with Similar Compounds

Similar Compounds

    1-(2-chloroethyl)-3-(thiophen-3-yl)-1H-pyrazole-4-carboximidamide: Similar structure but with a chloroethyl group instead of a fluoroethyl group.

    1-(2-fluoroethyl)-3-(furan-3-yl)-1H-pyrazole-4-carboximidamide: Similar structure but with a furan ring instead of a thiophene ring.

    1-(2-fluoroethyl)-3-(thiophen-3-yl)-1H-pyrazole-4-carboxamide: Similar structure but with a carboxamide group instead of a carboximidamide group.

Uniqueness

1-(2-fluoroethyl)-3-(thiophen-3-yl)-1H-pyrazole-4-carboximidamide is unique due to the combination of its fluoroethyl group, thiophene ring, and carboximidamide group. This specific arrangement of functional groups can result in distinct biological activities and physicochemical properties, making it a valuable compound for various scientific research applications.

Properties

IUPAC Name

1-(2-fluoroethyl)-3-thiophen-3-ylpyrazole-4-carboximidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11FN4S/c11-2-3-15-5-8(10(12)13)9(14-15)7-1-4-16-6-7/h1,4-6H,2-3H2,(H3,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWSPEPOAZNHZMZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC=C1C2=NN(C=C2C(=N)N)CCF
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11FN4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(2-fluoroethyl)-3-(thiophen-3-yl)-1H-pyrazole-4-carboximidamide
Reactant of Route 2
1-(2-fluoroethyl)-3-(thiophen-3-yl)-1H-pyrazole-4-carboximidamide
Reactant of Route 3
1-(2-fluoroethyl)-3-(thiophen-3-yl)-1H-pyrazole-4-carboximidamide
Reactant of Route 4
1-(2-fluoroethyl)-3-(thiophen-3-yl)-1H-pyrazole-4-carboximidamide
Reactant of Route 5
Reactant of Route 5
1-(2-fluoroethyl)-3-(thiophen-3-yl)-1H-pyrazole-4-carboximidamide
Reactant of Route 6
1-(2-fluoroethyl)-3-(thiophen-3-yl)-1H-pyrazole-4-carboximidamide

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